molecular formula C9H18Cl6Si2 B14250993 Silane, 1,9-nonanediylbis[trichloro- CAS No. 211987-65-4

Silane, 1,9-nonanediylbis[trichloro-

Cat. No.: B14250993
CAS No.: 211987-65-4
M. Wt: 395.1 g/mol
InChI Key: ZLPHJEHKWSCDAH-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₉H₁₈Cl₆Si₂, with a molecular weight of approximately 395.2 g/mol (extrapolated from the octane analog in ). This compound belongs to the class of bis(trichlorosilyl) alkanes, which are reactive intermediates used in surface modification, polymer synthesis, and crosslinking applications. The trichlorosilyl groups enable covalent bonding to hydroxylated surfaces (e.g., silicon, glass), making it valuable in self-assembled monolayer (SAM) formation for biosensors and nanomaterials .

Properties

CAS No.

211987-65-4

Molecular Formula

C9H18Cl6Si2

Molecular Weight

395.1 g/mol

IUPAC Name

trichloro(9-trichlorosilylnonyl)silane

InChI

InChI=1S/C9H18Cl6Si2/c10-16(11,12)8-6-4-2-1-3-5-7-9-17(13,14)15/h1-9H2

InChI Key

ZLPHJEHKWSCDAH-UHFFFAOYSA-N

Canonical SMILES

C(CCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,9-nonanediylbis[trichloro-] typically involves the reaction of nonane with trichlorosilane under controlled conditions. The process can be summarized as follows:

    Direct Chlorination: Nonane is reacted with trichlorosilane in the presence of a catalyst, usually at elevated temperatures.

    Hydrolysis: The resulting product is then hydrolyzed to remove any unreacted trichlorosilane and other by-products.

Industrial Production Methods: In an industrial setting, the production of Silane, 1,9-nonanediylbis[trichloro-] involves large-scale chlorination reactors where nonane and trichlorosilane are continuously fed into the system. The reaction is carried out at high temperatures and pressures to ensure maximum yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Silane, 1,9-nonanediylbis[trichloro-] undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichlorosilane groups can be replaced by nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Oxidation: Under certain conditions, the compound can be oxidized to form siloxanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions.

    Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.

Major Products:

Scientific Research Applications

Silane, 1,9-nonanediylbis[trichloro-] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, 1,9-nonanediylbis[trichloro-] involves the formation of strong covalent bonds with both organic and inorganic substrates. The trichlorosilane groups react with hydroxyl groups on surfaces, forming siloxane bonds. This results in enhanced adhesion and durability of the treated surfaces. The compound’s ability to form stable bonds with a variety of materials makes it valuable in numerous applications .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Chain Length (Carbons) Key Structural Features
Silane, 1,2-ethanediylbis[trichloro-] C₂H₄Cl₆Si₂ 314.90 (calculated) 2 Shortest chain; high steric hindrance
Silane, 1,8-octanediylbis[trichloro-] C₈H₁₆Cl₆Si₂ 381.10 8 Intermediate chain; balanced reactivity
Silane, 1,9-nonanediylbis[trichloro-] C₉H₁₈Cl₆Si₂ ~395.2 9 Longest chain; enhanced van der Waals interactions

Key Observations :

  • Chain Length Effects: Longer chains (e.g., C9 vs. C2) reduce volatility and increase hydrophobicity. The nonanediyl derivative is expected to be less volatile than the ethanediyl analog, aligning with trends observed in trichlorosilane derivatives .

Reactivity and Stability

  • Hydrolysis: All bis(trichlorosilyl) alkanes undergo hydrolysis in the presence of moisture, releasing HCl and forming silanol (-SiOH) intermediates. Longer chains (C8, C9) may hydrolyze more slowly due to reduced accessibility of Si-Cl bonds, whereas shorter chains (C2) react rapidly .
  • SAM Formation : In surface modification, longer chains (C9) provide more stable SAMs due to stronger van der Waals interactions between adjacent alkyl chains. This stability is critical for biosensor applications requiring robust probe immobilization .

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